molecular formula C11H9N3S B2999407 1-benzyl-4-isothiocyanato-1H-pyrazole CAS No. 1004193-53-6

1-benzyl-4-isothiocyanato-1H-pyrazole

Cat. No.: B2999407
CAS No.: 1004193-53-6
M. Wt: 215.27
InChI Key: YAWATBUXJZFBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-isothiocyanato-1H-pyrazole is an organic compound with the molecular formula C11H9N3S It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-isothiocyanato-1H-pyrazole can be synthesized through a multi-step process. One common method involves the reaction of 1-benzyl-1H-pyrazole with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents like lithium aluminum hydride to yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Hydrogen peroxide or potassium permanganate in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Thiourea, carbamate, and thiocarbamate derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

1-benzyl-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isothiocyanato-1H-pyrazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound can disrupt cellular processes by modifying key proteins and enzymes, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

1-benzyl-4-isothiocyanato-1H-pyrazole can be compared with other isothiocyanate-substituted pyrazoles and benzyl-substituted pyrazoles:

    1-benzyl-3-isothiocyanato-1H-pyrazole: Similar structure but with the isothiocyanate group at a different position, leading to different reactivity and biological activity.

    1-phenyl-4-isothiocyanato-1H-pyrazole: Similar isothiocyanate substitution but with a phenyl group instead of a benzyl group, affecting its chemical properties and applications.

    4-isothiocyanato-1H-pyrazole:

This compound is unique due to the combination of the benzyl and isothiocyanate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c15-9-12-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWATBUXJZFBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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